molecular formula C15H16N2O5 B121252 Ethyl 2-(6'-cyano-5'-oxo-3',5'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-indolizin]-7'-yl)acetate CAS No. 58610-65-4

Ethyl 2-(6'-cyano-5'-oxo-3',5'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-indolizin]-7'-yl)acetate

Cat. No.: B121252
CAS No.: 58610-65-4
M. Wt: 304.3 g/mol
InChI Key: FQVVPISPHQOPFC-UHFFFAOYSA-N
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Description

6’-Cyano-2’,3’-dihydro-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-7’-acetic Acid Ethyl Ester is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a cyano group, a dioxolane ring, and an indolizine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Cyano-2’,3’-dihydro-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-7’-acetic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane and methanol, and catalysts to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6’-Cyano-2’,3’-dihydro-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-7’-acetic Acid Ethyl Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

6’-Cyano-2’,3’-dihydro-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-7’-acetic Acid Ethyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Cyano-2’,3’-dihydro-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-7’-acetic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The cyano group and the spiro structure play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6’-Cyano-2’,3’-dihydro-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-7’-acetic Acid Ethyl Ester lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-(6'-cyano-5'-oxo-3',5'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-indolizin]-7'-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on available literature.

Chemical Structure and Synthesis

This compound is characterized by its unique spiro structure, which contributes to its biological activity. The compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reaction efficiency .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the spiro structure. For instance, a study evaluated several spiro compounds for their activity against various microorganisms such as Escherichia coli, Pseudomonas putida, and Candida albicans. The results indicated that some derivatives exhibited moderate antimicrobial activity, suggesting that this compound could have similar potential .

MicroorganismActivity Level
Escherichia coliModerate
Pseudomonas putidaLow
Candida albicansModerate

Anticonvulsant Effects

Another area of interest is the anticonvulsant activity exhibited by some spiro compounds. Research indicates that these compounds can modulate neurotransmitter systems and may offer therapeutic benefits for epilepsy and other neurological disorders. Further studies are necessary to elucidate the specific effects of this compound in this regard .

Case Studies and Research Findings

A notable study focused on the synthesis of various spiro compounds and their biological evaluations. The researchers utilized microwave-assisted synthesis to improve yields and reduce reaction times. The resulting compounds were screened for antimicrobial activity using the disc diffusion method. Among the tested derivatives, several showed promising results against both bacterial and fungal strains .

In another case study examining the structure-activity relationship (SAR) of spiro compounds, it was found that modifications at specific positions significantly influenced their biological activities. This suggests that this compound could be further optimized for enhanced efficacy through structural modifications .

Properties

IUPAC Name

ethyl 2-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-2-20-13(18)8-10-7-12-15(21-5-6-22-15)3-4-17(12)14(19)11(10)9-16/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVVPISPHQOPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501124967
Record name Ethyl 6′-cyano-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58610-65-4
Record name Ethyl 6′-cyano-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58610-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6′-cyano-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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